Resiniferonol

Description

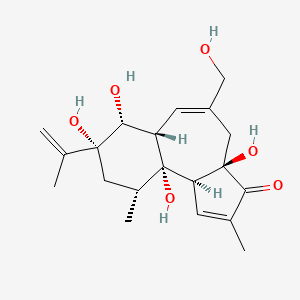

Resiniferonol is a daphnane-type diterpene alcohol that serves as the core structure for several bioactive esters, including simplexin (SIM), resiniferatoxin (RTX), and excoecaria factor O1 . It is characterized by a tricyclic diterpene skeleton with a 9,13,14-orthoester functional group, which is critical for its biological activity . This compound derivatives are primarily isolated from plants in the Euphorbiaceae and Thymelaeaceae families, such as Euphorbia resinifera and Excoecaria oppositifolia .

Propriétés

Numéro CAS |

57444-60-7 |

|---|---|

Formule moléculaire |

C20H28O6 |

Poids moléculaire |

364.4 g/mol |

Nom IUPAC |

(3aR,6aS,7R,8R,10R,10aR,10bS)-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-prop-1-en-2-yl-4,6a,7,9,10,10b-hexahydrobenzo[e]azulen-3-one |

InChI |

InChI=1S/C20H28O6/c1-10(2)18(24)7-12(4)20(26)14(17(18)23)6-13(9-21)8-19(25)15(20)5-11(3)16(19)22/h5-6,12,14-15,17,21,23-26H,1,7-9H2,2-4H3/t12-,14+,15-,17-,18-,19-,20-/m1/s1 |

Clé InChI |

XJOIANWCBZYENR-IXUTXISSSA-N |

SMILES |

CC1CC(C(C2C1(C3C=C(C(=O)C3(CC(=C2)CO)O)C)O)O)(C(=C)C)O |

SMILES isomérique |

C[C@@H]1C[C@]([C@@H]([C@H]2[C@]1([C@@H]3C=C(C(=O)[C@]3(CC(=C2)CO)O)C)O)O)(C(=C)C)O |

SMILES canonique |

CC1CC(C(C2C1(C3C=C(C(=O)C3(CC(=C2)CO)O)C)O)O)(C(=C)C)O |

Synonymes |

resiniferonol |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Simplexin (SIM)

- Structural Similarities: SIM is a 20-ester of resiniferonol with a 5β-hydroxy-6α,7α-epoxide group and a 9,13,14-orthoester .

- Biological Activity: Skin Irritancy: SIM exhibits high irritant activity, with an irritant dose (ID₅₀) of 0.3 nmole/ear in mice . Key Difference: SIM’s 13-cis-allyl group is absent in its hydrogenated derivative, 15,16-dihydrosimplexin (DHS), leading to reduced bioactivity .

15,16-Dihydrosimplexin (DHS)

Phorbol Esters (e.g., TPA)

- Structural Comparison: Phorbol shares a tricyclic diterpene core with this compound but lacks the 9,13,14-orthoester group. Instead, it has hydroxyl and ester groups at positions 12 and 13 .

- Biological Activity: Mechanism: Phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) activate PKC isoforms directly, unlike this compound derivatives, which require TRPV1 for some effects . Tumor Promotion: TPA (5 nmole/dose) has rtpp₂₄ = ++++ and t₅₀ = 15.8 weeks, making it more potent than DHS but less selective .

Daphnetoxin

- Source : Isolated from Daphne mezereum .

- Activity : Shares similar irritant and tumor-promoting profiles with DHS (ID₅₀ = 3.0 nmole/ear; rtpp₂₄ = ++), suggesting conserved structure-activity relationships among daphnane diterpenes .

Functional Comparison with Pharmacologically Related Compounds

Resiniferatoxin (RTX)

- Structural Basis: RTX is a 20-homovanillate ester of this compound 9,13,14-orthophenylacetate .

- Bioactivity :

Phorbol 12,13-Didecanoate 20-Homovanillate (PDDHV)

- Structural Hybrid : Combines phorbol’s diterpene core with RTX’s vanillyl group .

- Activity: PDDHV exhibits capsaicin-like selectivity for TRPV1 (EC₅₀ = 1.41 µM) but lacks the tumor-promoting potency of TPA or this compound derivatives .

Key Research Findings and Data Tables

Table 1. Tumor-Promoting Activities of this compound Derivatives vs. Phorbol Esters

| Compound | Dose (nmole) | rtpp₂₄ | t₅₀ (weeks) | Irritant Activity (ID₅₀, nmole/ear) |

|---|---|---|---|---|

| SIM | 20 | +++ | 11.5 | 0.3 |

| DHS | 20 | ++ | 9.2 | 3.0 |

| TPA | 5 | ++++ | 15.8 | 0.1 |

| Daphnetoxin | 20 | ++ | 10.1 | 3.0 |

Table 2. Receptor Binding Affinities of Vanilloid Compounds

| Compound | TRPV1 Binding (Ki) | Calcium Uptake (EC₅₀) |

|---|---|---|

| RTX | 38.5 pM | 0.94 nM |

| This compound 20-Homovanillate | 25.7 nM | 26.5 nM |

| Capsaicin | 4.93 µM | 340 nM |

| PDDHV | 7.98 µM | 1.41 µM |

Data from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.